molecular formula C9H11IN4O4 B7052312 N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide

N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide

Cat. No.: B7052312
M. Wt: 366.11 g/mol
InChI Key: XJPBSCVAEIDWCB-UHFFFAOYSA-N
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Description

N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Properties

IUPAC Name

N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN4O4/c1-13-4-5(10)7(16)14(9(13)18)3-2-6(15)12-8(11)17/h4H,2-3H2,1H3,(H3,11,12,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPBSCVAEIDWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)CCC(=O)NC(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a pyrimidine derivative, followed by the introduction of a carbamoyl group and a propanamide moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control measures. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups.

    Substitution: The iodinated pyrimidine ring can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under mild to moderate temperatures and in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The iodinated pyrimidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to form covalent bonds with biological molecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-carbamoyl-3-(5-chloro-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide
  • N-carbamoyl-3-(5-bromo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide
  • N-carbamoyl-3-(5-fluoro-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide

Uniqueness

N-carbamoyl-3-(5-iodo-3-methyl-2,6-dioxopyrimidin-1-yl)propanamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and can enhance its reactivity in certain chemical reactions. Additionally, the iodinated derivative may exhibit different biological activities compared to its chloro, bromo, and fluoro counterparts, making it a valuable compound for research and development.

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